molecular formula C20H17N3O2S B12129018 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide

Cat. No.: B12129018
M. Wt: 363.4 g/mol
InChI Key: ANTLIJNTMRVVAM-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is a heterocyclic compound that contains a quinazoline core with a thiophene ring and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide typically involves the condensation of thiophene-2-carbaldehyde with rhodanine derivatives, followed by acylation with phenylacetic acid derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Key Features

  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : 2-amino-5-oxo-7-(thiophen-2-yl)-4H-chromene
  • Chemical Structure : The compound exhibits a complex structure conducive to interactions with biological targets.

Antitumor Activity

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide has shown promising antitumor properties in various studies. It is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance:

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines.
Indicated potential in inhibiting tumor growth in vivo models.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.

StudyFindings
Showed protective effects against excitotoxicity in neuronal cultures.
Suggested mechanisms involve NMDA receptor modulation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi highlights its potential as an antimicrobial agent.

StudyFindings
Reported significant antibacterial activity against Gram-positive bacteria.
Exhibited antifungal properties in vitro against common fungal strains.

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Animal Models

A study utilizing an animal model of neurodegeneration assessed the compound's effects on cognitive function and neuronal survival following induced oxidative stress. Results indicated improved cognitive performance and reduced neuronal loss compared to control groups.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as kinases or proteases, which are involved in disease progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is unique due to its combination of a quinazoline core with a thiophene ring and a phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2S, with a molecular weight of 316.43 g/mol. The compound features a thiophene moiety and a tetrahydroquinazoline structure, which are known to contribute to various biological activities.

Biological Activities

Research indicates that tetrahydroquinazoline derivatives exhibit a range of biological activities including:

  • Antiviral Activity : Compounds similar to this compound have been tested against viruses such as SARS-CoV-2. Studies suggest that these compounds can inhibit the replication of viral RNA-dependent RNA polymerase (RdRp) .
  • Antimicrobial Properties : The compound has shown potential as an antibacterial agent. Tetrahydroquinazoline derivatives have been reported to exhibit significant antibacterial activity against various strains of bacteria .
  • Anticancer Effects : Research has indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

A comprehensive study evaluated the antiviral efficacy of various quinazoline derivatives against SARS-CoV-2. The results indicated that certain compounds exhibited low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations. For instance:

CompoundEC50 (μM)CC50 (μM)Selectivity Index
6-72-2a1.4110070.92
4–46b1.7075.5244.43

These findings highlight the potential of such compounds in developing antiviral therapies .

The mechanism by which N-[5-oxo-7-(thiophen-2-y)-5,6,7,8-tetrahydroquinazolin-2-y]-2-phenyacetamide exerts its biological effects is believed to involve:

  • Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RdRp, crucial for viral replication.
  • Modulation of Cell Signaling : It may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.
  • Interaction with Receptors : The compound could interact with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C20H17N3O2S/c24-17-11-14(18-7-4-8-26-18)10-16-15(17)12-21-20(22-16)23-19(25)9-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,21,22,23,25)

InChI Key

ANTLIJNTMRVVAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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